1-[4-(2-Pyrrolidin-1-ylethyl)phenyl]ethanone
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Overview
Description
1-[4-(2-Pyrrolidin-1-ylethyl)phenyl]ethanone is an organic compound characterized by the presence of a pyrrolidine ring attached to a phenyl group via an ethyl chain. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .
Preparation Methods
The synthesis of 1-[4-(2-Pyrrolidin-1-ylethyl)phenyl]ethanone typically involves the reaction of 4-bromoacetophenone with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-[4-(2-Pyrrolidin-1-ylethyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(2-Pyrrolidin-1-ylethyl)phenyl]ethanone has diverse applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[4-(2-Pyrrolidin-1-ylethyl)phenyl]ethanone involves its interaction with specific molecular targets in biological systems. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-[4-(2-Pyrrolidin-1-ylethyl)phenyl]ethanone can be compared with other similar compounds, such as:
1-[4-(2-Oxo-2-pyrrolidin-1-ylethoxy)phenyl]ethanone: This compound has a similar structure but with an additional oxygen atom, which may alter its reactivity and biological activity.
1-[1-(3-Chlorophenyl)-1H-pyrazol-4-yl]ethanone: This compound contains a pyrazole ring instead of a pyrrolidine ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and potential biological activities compared to its analogs.
Properties
CAS No. |
5339-21-9 |
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Molecular Formula |
C14H19NO |
Molecular Weight |
217.31 g/mol |
IUPAC Name |
1-[4-(2-pyrrolidin-1-ylethyl)phenyl]ethanone |
InChI |
InChI=1S/C14H19NO/c1-12(16)14-6-4-13(5-7-14)8-11-15-9-2-3-10-15/h4-7H,2-3,8-11H2,1H3 |
InChI Key |
CQEQOGAHNQONNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CCN2CCCC2 |
Origin of Product |
United States |
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